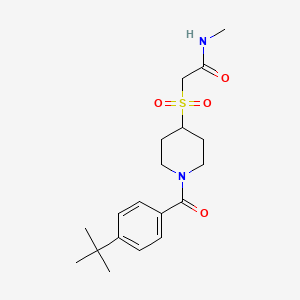

2-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Tertiary butyl esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl group into diverse organic compounds using flow microreactor systems . These flow processes are more efficient, versatile, and sustainable compared to traditional batch methods. The compound’s reactivity and stability make it an excellent candidate for esterification reactions.

Quantum Chemical Analysis

The compound’s structure and properties can be explored through quantum chemical analysis. Density-functional theory (DFT) calculations provide insights into its electronic structure, stability, and reactivity. Researchers have employed Gaussian 09 software to optimize the structure using the B3LYP hybrid functional and (6–311+G(d,p)) level in the gas phase . Such analyses deepen our understanding of its behavior and potential applications.

Crystal Packing and Intermolecular Interactions

The crystal structure of related compounds, such as 1-(4-(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone, reveals interesting packing arrangements. Intramolecular C–H···O, intermolecular C–H···π, and Cg···Cg interactions contribute to the crystal lattice stability . Understanding these interactions aids in designing novel materials with specific properties.

Nitrosation and Reduction Reactions

The compound’s versatility extends to nitrosation and reduction reactions. For instance, NaNO2-mediated nitrosation followed by direct Pd/C-catalyzed hydrogenation yields 1-methyl-1H-pyrazole-4,5-diamine . These transformations highlight its potential as a precursor for bioactive molecules or ligands.

Materials Science and Optoelectronics

Functionalized benzoyl derivatives like this compound can serve as building blocks for materials. Researchers have used 4-tert-butylbenzoyl chloride in the synthesis of spirobifluorene-bridged bipolar systems containing 1,3,4-oxadiazole-conjugated oligoaryl and triaryllamine moieties . These materials find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mécanisme D'action

Propriétés

IUPAC Name |

2-[1-(4-tert-butylbenzoyl)piperidin-4-yl]sulfonyl-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4S/c1-19(2,3)15-7-5-14(6-8-15)18(23)21-11-9-16(10-12-21)26(24,25)13-17(22)20-4/h5-8,16H,9-13H2,1-4H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYVADOKZLPUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(4-(tert-butyl)benzoyl)piperidin-4-yl)sulfonyl)-N-methylacetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-phenylethane-1-sulfonamide](/img/structure/B2547567.png)

![Methyl 3-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B2547576.png)

![N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2547581.png)

![2-benzyl-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2547583.png)

![4-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)thiophene-2-carboxamide](/img/structure/B2547584.png)

![ethyl 2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547588.png)

![Tert-butyl (1-{[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2547589.png)